molecular formula C19H19N5O2 B2437384 3-(morpholin-4-yl)-N-phenyl-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide CAS No. 303995-18-8

3-(morpholin-4-yl)-N-phenyl-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide

Cat. No.: B2437384
CAS No.: 303995-18-8
M. Wt: 349.394
InChI Key: LEOOHNYLFORDAR-UHFFFAOYSA-N
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Description

3-(morpholin-4-yl)-N-phenyl-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-yl)-N-phenyl-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introducing the phenyl and pyridinyl groups through nucleophilic substitution reactions.

    Morpholine addition: The morpholine group can be added via a nucleophilic substitution reaction with an appropriate leaving group.

    Carboxamide formation:

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the phenyl or pyridinyl rings.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-yl)-N-phenyl-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2-pyridinyl)-1H-pyrazole-1-carboxamide: Lacks the morpholino and phenyl groups.

    N-phenyl-4-(2-pyridinyl)-1H-pyrazole-1-carboxamide: Lacks the morpholino group.

    3-morpholino-4-(2-pyridinyl)-1H-pyrazole-1-carboxamide: Lacks the phenyl group.

Uniqueness

The presence of the morpholino, phenyl, and pyridinyl groups in 3-(morpholin-4-yl)-N-phenyl-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide makes it unique in terms of its chemical properties and potential biological activities. These groups can influence the compound’s solubility, stability, and interactions with biological targets.

Properties

IUPAC Name

3-morpholin-4-yl-N-phenyl-4-pyridin-2-ylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(21-15-6-2-1-3-7-15)24-14-16(17-8-4-5-9-20-17)18(22-24)23-10-12-26-13-11-23/h1-9,14H,10-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOOHNYLFORDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C=C2C3=CC=CC=N3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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